4-((3-Fluorobenzyl)thio)quinazoline
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Overview
Description
4-((3-Fluorobenzyl)thio)quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
4-((3-Fluorobenzyl)thio)quinazoline is a derivative of quinazoline, a nitrogen-containing aromatic heterocyclic compound . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including antitumor , antiviral , antibacterial , and anti-inflammatory effects . .
Mode of Action
Quinazoline derivatives have been found to interact with various targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Pathways
Quinazoline derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Quinazoline derivatives have been found to exhibit a range of biological activities, including antitumor , antiviral , antibacterial , and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)thio)quinazoline typically involves the reaction of 3-fluorobenzyl chloride with 4-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)thio)quinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer agent.
Afatinib: Another quinazoline-based drug with anti-tumor activity.
Uniqueness
4-((3-Fluorobenzyl)thio)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its fluorobenzyl group enhances its ability to interact with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-5-3-4-11(8-12)9-19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPMRNYQMMXAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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